![molecular formula C13H13BrN2O3S B2375591 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 379729-38-1](/img/structure/B2375591.png)
5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide
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Description
The compound “5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide” is a specialty product for proteomics research . It has a molecular weight of 345.19 and a molecular formula of C12H10BrFN2O2S .
Synthesis Analysis
While specific synthesis information for “5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide” is not available, a related compound, “5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide”, is mentioned in the context of proteomics research . Another study discusses the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity .Molecular Structure Analysis
The molecular structure of “5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide” consists of a molecular weight of 345.19 and a molecular formula of C12H10BrFN2O2S .Scientific Research Applications
Anti-Inflammatory Agents
The sulfonamide group in this compound suggests potential anti-inflammatory activity. Researchers have explored its effects on inflammation-related pathways and cellular responses. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in treating inflammatory conditions .
Antiproliferative Activity
In vitro studies have investigated the antiproliferative effects of related pyrazole derivatives. Notably, N-benzoyl-N′-(3-(4-bromophenyl)-1H-pyrazol-5-yl)-thiourea (a close analog) demonstrated promising results against a panel of 60 cell lines. This suggests that our compound of interest may also exhibit antiproliferative properties .
Oxadiazole Derivatives for Anti-Inflammatory Effects
The compound’s structural features make it a suitable precursor for synthesizing oxadiazole derivatives. These derivatives have been evaluated for their anti-inflammatory effects. Notably, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed significant anti-inflammatory activity. Among them, 21c and 21i exhibited the strongest effects .
Heterocyclic Chemistry and Drug Discovery
The presence of both pyrazole and sulfonamide moieties makes this compound interesting for drug discovery. Researchers have explored strategies to synthesize pyrazole derivatives, aiming to harness their drug-like properties. Recent advances in synthetic medicinal chemistry enable efficient preparation of such compounds, opening avenues for novel drug development .
properties
IUPAC Name |
5-amino-N-(4-bromophenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUKMPUZMALMLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide |
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